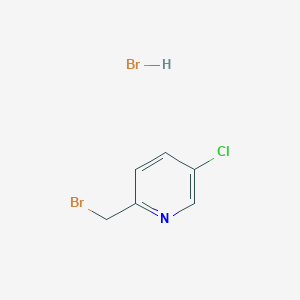

2-(Bromomethyl)-5-chloropyridine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)-5-chloropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYPZAKRQFBVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-49-9 | |

| Record name | 2-(bromomethyl)-5-chloropyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)-5-chloropyridine hydrobromide chemical properties

An In-depth Technical Guide to 2-(Bromomethyl)-5-chloropyridine hydrobromide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive bromomethyl group and a substituted pyridine ring, rendering it a versatile building block for the synthesis of complex molecular architectures. The hydrobromide salt form enhances the compound's stability and handling properties compared to its freebase counterpart, making it a preferred reagent in many synthetic applications.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, outlining a logical synthetic approach, exploring its reactivity, and discussing its applications. The content herein is curated for researchers, scientists, and professionals in the field, offering field-proven insights grounded in established chemical principles.

Core Chemical and Physical Properties

The fundamental properties of a reagent are critical for its effective use in synthesis. The physical and chemical characteristics of this compound are summarized below. These data are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1646152-49-9 | [1][2] |

| Molecular Formula | C₆H₆Br₂ClN | [2] |

| Molecular Weight | 287.38 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically >95% | [3] |

| SMILES Code | ClC1=CN=C(CBr)C=C1.[H]Br | [2][4] |

| InChI Key | RSYPZAKRQFBVBA-UHFFFAOYSA-N | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere; freezer (-20°C) recommended for long-term storage. | [4] |

The hydrobromide salt is generally stable under recommended storage conditions but should be handled with care, avoiding moisture and incompatible materials such as strong acids, acid chlorides, and oxidizing agents[1].

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves the radical bromination of 2-methyl-5-chloropyridine, followed by salt formation with hydrobromic acid.

Experimental Protocol: A Plausible Synthetic Route

-

Radical Bromination:

-

To a solution of 2-methyl-5-chloropyridine in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane), add N-Bromosuccinimide (NBS). NBS is the preferred brominating agent for benzylic positions due to its ability to provide a low, constant concentration of bromine, minimizing side reactions.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux to initiate the radical chain reaction. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate, containing the freebase 2-(bromomethyl)-5-chloropyridine, is concentrated under reduced pressure.

-

-

Hydrobromide Salt Formation:

-

The crude 2-(bromomethyl)-5-chloropyridine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

A solution of hydrogen bromide (HBr) in a compatible solvent (e.g., acetic acid or diethyl ether) is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

-

The hydrobromide salt will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which is an excellent electrophile. This allows for the facile introduction of the (5-chloropyridin-2-yl)methyl moiety into a wide range of molecules.

The primary reaction it undergoes is nucleophilic substitution (S(_N)2), where a nucleophile displaces the bromide ion. This makes it an invaluable reagent for the synthesis of various pharmaceutical and agrochemical compounds. For instance, related pyridine building blocks are key intermediates in the synthesis of drugs like rupatadine, an antihistamine[5].

General Reaction Scheme: Nucleophilic Substitution

The compound readily reacts with a variety of nucleophiles, including:

-

Amines (Primary and Secondary): To form substituted aminomethylpyridines.

-

Alcohols and Phenols: To form ether linkages.

-

Thiols: To form thioethers.

-

Carbanions (e.g., from malonic esters): To form new carbon-carbon bonds.

Caption: General S(_N)2 reaction of 2-(Bromomethyl)-5-chloropyridine.

This reactivity profile makes it a crucial intermediate for creating libraries of compounds for high-throughput screening in the drug discovery process. The 5-chloropyridine motif itself is present in numerous biologically active molecules, contributing to desired pharmacokinetic and pharmacodynamic properties.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are typically performed using a combination of NMR, IR, and MS techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

-

Methylene Protons (2H): The protons of the bromomethyl group (-CH₂Br) will appear as a singlet further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the pyridine ring.

-

N-H Proton (1H): The proton associated with the hydrobromide salt on the pyridine nitrogen may appear as a broad singlet at a very downfield chemical shift (> δ 10 ppm).

IR Spectroscopy

-

N-H Stretch: A broad absorption in the range of 2500-3000 cm⁻¹ is characteristic of the pyridinium salt.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): A series of sharp absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

In mass spectrometry, analysis would typically be performed on the freebase, 2-(Bromomethyl)-5-chloropyridine (C₆H₅BrClN, MW ≈ 206.47 g/mol )[6].

-

Molecular Ion (M⁺): A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 205, 207, and 209.

-

Fragmentation: A prominent fragment would be the loss of the bromine atom ([M-Br]⁺), leading to a peak around m/z 126/128.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

| Hazard Statement | Description | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed. | [7] |

| H315 | Causes skin irritation. | [7] |

| H318 | Causes serious eye damage. | [7] |

| H335 | May cause respiratory irritation. |[7] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9].

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials[1][4].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service[1].

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its ability to act as an efficient electrophile for introducing the (5-chloropyridin-2-yl)methyl group makes it an indispensable tool for synthetic chemists, particularly in the realm of pharmaceutical research and development. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

- 1. capotchem.com [capotchem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

2-(Bromomethyl)-5-chloropyridine hydrobromide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-5-chloropyridine Hydrobromide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The document delves into the core chemical principles, provides detailed experimental protocols, and emphasizes the safety and handling procedures necessary for successful and secure synthesis.

Strategic Importance and Chemical Profile

2-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block for constructing more complex molecules.[2][4] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 5-chloro-2-pyridinylmethyl moiety into a target structure. This structural motif is integral to numerous active pharmaceutical ingredients (APIs). The hydrobromide salt form enhances the compound's stability and handling characteristics, making it suitable for storage and downstream applications.

The Core Synthesis Pathway: Free Radical Bromination

The most prevalent and efficient method for synthesizing 2-(Bromomethyl)-5-chloropyridine is through the free radical bromination of its precursor, 2-methyl-5-chloropyridine. This reaction, a variation of the Wohl-Ziegler bromination, is highly selective for the benzylic-like methyl group due to the electronic properties of the pyridine ring and the stability of the resulting radical intermediate.[5][6][7]

Mechanistic Rationale and Causality

Understanding the reaction mechanism is paramount for optimizing conditions and ensuring reproducibility. The process is a chain reaction involving three distinct phases: initiation, propagation, and termination.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) N-Bromosuccinimide is the reagent of choice over elemental bromine (Br₂) for this transformation.[5] NBS is a crystalline solid, which is significantly easier and safer to handle than the highly volatile and corrosive liquid bromine.[7] Mechanistically, NBS provides a low, constant concentration of Br₂ in the reaction medium through its reaction with trace amounts of HBr. This low concentration is critical for favoring the desired radical substitution pathway and suppressing potential side reactions, such as electrophilic addition to aromatic systems.[7]

-

Initiation: Generating the Initial Radical The chain reaction must be initiated by generating a small number of radicals. This is typically achieved by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating.[5] Alternatively, ultraviolet (UV) light can be used to induce the homolysis of the bromine-bromine bond.[8]

-

Propagation: The Product-Forming Cycle This two-step cycle is responsible for the formation of the product.

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2-methyl-5-chloropyridine. This is the rate-determining step and occurs at this position because the resulting 5-chloro-2-pyridinylmethyl radical is stabilized by resonance with the pyridine ring.

-

This stabilized radical then reacts with a molecule of Br₂ (generated from NBS) to form the product, 2-(Bromomethyl)-5-chloropyridine, and a new bromine radical (Br•), which continues the chain.

-

-

Solvent Selection: The Role of Non-Polar Media The reaction is typically performed in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene. These solvents are chosen because they favor the free radical pathway and do not promote competing ionic reaction mechanisms.[5]

Below is a diagram illustrating the core synthesis pathway and the radical mechanism.

Caption: Overall synthesis pathway and core propagation mechanism.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the stoichiometry, conditions, and work-up procedures described is critical for achieving a high yield and purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 2-Methyl-5-chloropyridine | 127.57 | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Recrystallize if necessary |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 - 0.05 | Radical initiator |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | Anhydrous, non-polar solvent |

| Hydrobromic Acid (HBr) | 80.91 | - | For salt formation |

| Diethyl Ether | 74.12 | - | For precipitation/washing |

Step-by-Step Methodology

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture, which can interfere with the reaction.

-

Charging the Flask: Under a nitrogen atmosphere, charge the flask with 2-methyl-5-chloropyridine and anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide and AIBN to the stirring solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction is often initiated by the orange color of bromine appearing and then fading. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

The byproduct, succinimide, will precipitate as a white solid. Remove it by vacuum filtration and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrate and washings. Wash the organic solution with water to remove any remaining succinimide and then with a saturated sodium bicarbonate solution to neutralize any HBr.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(Bromomethyl)-5-chloropyridine as an oil or low-melting solid.

-

-

Purification and Salt Formation:

-

The crude product can be purified by recrystallization from a suitable solvent like hexane.

-

To form the hydrobromide salt, dissolve the purified free base in a minimal amount of a solvent like diethyl ether. Slowly add a solution of HBr in acetic acid or ethereal HBr dropwise with stirring.

-

The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[9][10][11]

-

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis process.

Safety, Handling, and Storage

Trustworthiness in chemical synthesis is rooted in a profound respect for safety. The reagents and products involved in this synthesis are hazardous and must be handled with appropriate care.

-

Hazard Identification:

-

This compound: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13]

-

N-Bromosuccinimide (NBS): An oxidizing agent and irritant.

-

Carbon Tetrachloride (CCl₄): A toxic and environmentally harmful solvent. Use in a well-ventilated fume hood is mandatory.

-

AIBN: Can decompose violently if heated without a solvent.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash-resistant safety goggles or a face shield must be worn at all times.[12][14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Dispose of contaminated gloves properly.[13][14]

-

Respiratory Protection: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust, vapors, or mists.[12][13]

-

-

Handling and Storage:

-

Disposal:

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[14]

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. daneshyari.com [daneshyari.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]

- 10. anaxlab.com [anaxlab.com]

- 11. calpaclab.com [calpaclab.com]

- 12. aksci.com [aksci.com]

- 13. capotchem.com [capotchem.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. fishersci.com [fishersci.com]

- 16. 5-(Bromomethyl)-2-chloropyridine | 182924-36-3 [sigmaaldrich.com]

Spectroscopic Characterization of 2-(Bromomethyl)-5-chloropyridine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-chloropyridine hydrobromide is a key heterocyclic building block in medicinal chemistry and drug development. Its utility as a precursor for introducing the 5-chloropyridin-2-ylmethyl moiety into a wide range of molecular scaffolds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the definitive confirmation of its chemical identity and purity, which is paramount for its application in multi-step syntheses.

Molecular Structure and Spectroscopic Rationale

The structure of this compound presents distinct features that are readily interrogated by various spectroscopic techniques. The pyridine ring, with its aromatic protons and carbons, is influenced by the electron-withdrawing chloro and bromomethyl substituents. The benzylic-like methylene protons of the bromomethyl group are particularly diagnostic in ¹H NMR. The hydrobromide salt form will influence the electronic environment, particularly of the pyridine ring nitrogen and the adjacent protons, leading to predictable shifts in the NMR spectrum compared to the free base.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

Experimental Considerations: A deuterated polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) is suitable for dissolving the hydrobromide salt. The choice of solvent can influence the chemical shifts, particularly of the N-H proton if observable.

Expected ¹H NMR Data (Based on Analogs and Chemical Principles):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine-H6 | 8.5 - 8.7 | d | ~2.5 | Deshielded due to proximity to the electronegative nitrogen and the chloro substituent. |

| Pyridine-H4 | 7.9 - 8.1 | dd | ~8.5, 2.5 | Influenced by both neighboring protons (H3 and H5). |

| Pyridine-H3 | 7.5 - 7.7 | d | ~8.5 | Coupled to the H4 proton. |

| CH₂Br | 4.7 - 4.9 | s | - | Singlet due to the absence of adjacent protons. The chemical shift is indicative of a methylene group attached to an aromatic ring and a bromine atom. |

| N-H (HBr) | 12 - 15 | br s | - | Broad singlet, often exchangeable with D₂O. The significant downfield shift is due to the acidic nature of the proton associated with the pyridinium nitrogen. |

¹³C NMR Spectroscopy

Experimental Considerations: Standard ¹³C NMR acquisition parameters are generally sufficient. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets representing each unique carbon environment.

Expected ¹³C NMR Data (Based on Analogs and Chemical Principles):

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| Pyridine-C2 | 150 - 153 | Attached to the bromomethyl group and adjacent to the nitrogen. |

| Pyridine-C6 | 148 - 150 | Adjacent to the nitrogen and influenced by the chloro group. |

| Pyridine-C4 | 140 - 142 | Deshielded by the adjacent chloro-substituted carbon. |

| Pyridine-C5 | 130 - 132 | Carbon bearing the chloro substituent. |

| Pyridine-C3 | 125 - 127 | Shielded relative to other ring carbons. |

| CH₂Br | 30 - 33 | Typical range for a carbon attached to a bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a solid sample, typically employing an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine ring. |

| 2900 - 2500 | Broad, Medium | N-H stretch (pyridinium) | The broadness is due to hydrogen bonding in the solid state. |

| 1600 - 1580 | Strong | C=C/C=N stretch | Aromatic ring vibrations. |

| 1480 - 1450 | Medium | C=C stretch | Aromatic ring vibrations. |

| 1100 - 1000 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

| 700 - 600 | Strong | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental Considerations: Electrospray ionization (ESI) is a suitable technique for this salt, as it is a soft ionization method that can detect the intact cation.

Expected Mass Spectrum:

The mass spectrum would be expected to show the molecular ion for the free base, 2-(Bromomethyl)-5-chloropyridine, as the hydrobromide salt would dissociate in the ESI source. The isotopic pattern will be highly characteristic due to the presence of chlorine and bromine.

-

[M]+ (for C₆H₅BrClN): The molecular ion peak would appear as a cluster due to the isotopes of Br (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl and ³⁷Cl, ~3:1 ratio).

-

m/z ≈ 205 (for ⁷⁹Br and ³⁵Cl)

-

m/z ≈ 207 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl)

-

m/z ≈ 209 (for ⁸¹Br and ³⁷Cl)

-

-

Major Fragmentation Pathway: A prominent fragmentation would be the loss of the bromine radical to form a stable pyridinium methyl cation.

-

[M-Br]+ at m/z ≈ 126 and 128.

-

Stability and storage conditions for 2-(Bromomethyl)-5-chloropyridine hydrobromide

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-chloropyridine Hydrobromide

This document provides a comprehensive technical overview of the stability profile and optimal storage conditions for this compound (CAS No. 1646152-49-9). As a highly reactive building block crucial in pharmaceutical synthesis and drug development, understanding its chemical liabilities is paramount for ensuring material integrity, experimental reproducibility, and the safety of laboratory personnel. This guide synthesizes data from safety data sheets, supplier recommendations, and fundamental chemical principles to provide actionable protocols and expert insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Inherent Reactivity

This compound is a functionalized pyridine derivative designed for use as a synthetic intermediate. Its structure, featuring a reactive bromomethyl group, dictates its utility and its inherent instability. The hydrobromide salt form generally offers improved handling characteristics and stability over the corresponding free base.[1]

The primary locus of reactivity is the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the resulting carbocation or transition state, making the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.

| Property | Value | Reference |

| CAS Number | 1646152-49-9 | [2][3] |

| Molecular Formula | C₆H₆Br₂ClN | [3] |

| Molecular Weight | 287.38 g/mol | [3][4] |

| Appearance | Beige to off-white solid/powder | [5] |

| Primary Hazards | Harmful if swallowed, Skin/Eye Damage | [2][6] |

Primary Degradation Pathways: A Mechanistic View

The stability of this compound is compromised by several environmental factors, each initiating a distinct degradation pathway. Understanding these mechanisms is essential for developing effective mitigation strategies through proper storage and handling. A related compound, 2-(bromomethyl)pyridine hydrobromide, is known to be sensitive to both heat and moisture[7], and general principles suggest similar liabilities for this analog.

-

Hydrolysis: This is one of the most common degradation routes. In the presence of water or atmospheric moisture, the bromomethyl group can undergo nucleophilic substitution (via S_N1 or S_N2 mechanisms) to yield the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-chloropyridine, and hydrobromic acid. This process is often accelerated by elevated temperatures.

-

Thermal Decomposition: As a heat-sensitive compound, elevated temperatures can induce decomposition.[7] This can involve complex reaction cascades, including the elimination of hydrogen bromide to form reactive intermediates or broader structural fragmentation, leading to the release of hazardous vapors such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides.[7]

-

Photodegradation: Although specific data for this molecule is limited, related brominated and chlorinated pyridines are known to be sensitive to light.[8][9] High-energy UV or visible light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a variety of secondary reactions, leading to impurities and discoloration.

-

Oxidation: The pyridine ring and bromomethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over long periods.[5]

-

Incompatibility: The compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents, which can catalyze rapid decomposition.[7]

References

- 1. Buy 2-(Bromomethyl)-5-chloropyridine | 605681-01-4 [smolecule.com]

- 2. chemical-label.com [chemical-label.com]

- 3. 1646152-49-9 this compound AKSci 5476DW [aksci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chempanda.com [chempanda.com]

- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of 2-(Bromomethyl)-5-chloropyridine hydrobromide

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and development. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the purity analysis of 2-(Bromomethyl)-5-chloropyridine hydrobromide, a key building block in pharmaceutical synthesis. This document is structured to provide not just protocols, but the scientific rationale behind the analytical choices, ensuring a thorough understanding of the purity assessment process.

Introduction: The Criticality of Purity for this compound

This compound (CAS No. 1646152-49-9) is a reactive intermediate frequently employed in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a substituted pyridine ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. These impurities can have significant downstream effects, including impacting reaction yields, introducing unwanted side products, and in the context of drug development, posing potential safety risks. Therefore, a rigorous and well-validated analytical strategy to control its purity is not merely a quality control measure, but a fundamental aspect of scientific integrity and regulatory compliance.[2][3]

This guide will delve into the core analytical techniques for the comprehensive purity profiling of this compound: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and identification of process-related impurities, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification. We will also explore the importance of forced degradation studies in developing a stability-indicating method, a key requirement of regulatory bodies.[4]

Chromatographic Purity Assessment: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The "Why": Rationale for Method Development

The goal is to develop a stability-indicating HPLC method capable of separating the main component from its potential impurities and degradation products. The selection of the stationary phase, mobile phase, and detection wavelength is critical. A C18 column is a good starting point as it provides broad applicability for a wide range of polar and non-polar compounds. The mobile phase will consist of an aqueous component and an organic modifier to ensure adequate retention and elution of the analyte and its impurities. A gradient elution is preferable to a simple isocratic method to ensure the elution of both early- and late-eluting impurities within a reasonable timeframe. UV detection is suitable as the pyridine ring contains a chromophore.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5]

Instrumentation:

-

HPLC System with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size | Provides a good balance of resolution, efficiency, and backpressure. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen and provides an acidic pH to ensure consistent ionization. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (equilibration) | A shallow gradient allows for the separation of closely eluting impurities, while the ramp to a high organic concentration ensures the elution of any non-polar impurities. A re-equilibration step is crucial for reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | 270 nm | The pyridine ring exhibits significant UV absorbance around this wavelength. A PDA detector is recommended to assess peak purity and detect impurities with different UV spectra. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B. | The sample should be dissolved in a solvent system that is compatible with the mobile phase to ensure good peak shape. |

Data Interpretation and Impurity Profiling

The primary output of the HPLC analysis is a chromatogram showing the separation of the main peak from any impurity peaks. The area of each peak is proportional to its concentration. The purity of the sample can be calculated using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Common Process-Related Impurities:

Based on a typical synthetic route, which may involve the bromination of 2-methyl-5-chloropyridine, potential impurities could include:

-

Starting Material: 2-methyl-5-chloropyridine

-

Over-brominated species: 2-(Dibromomethyl)-5-chloropyridine

-

Isomeric impurities: Positional isomers of the starting material or product.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

The identification of these impurities often requires a combination of techniques, as will be discussed in the subsequent sections.

Structural Elucidation and Impurity Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of impurities.[6][7] Both 1D (¹H and ¹³C) and 2D NMR techniques are invaluable in the comprehensive analysis of this compound.

The "Why": The Power of NMR in Purity Analysis

While HPLC provides quantitative information about the number and relative amounts of impurities, it does not typically provide structural information. NMR, on the other hand, gives a detailed picture of the molecular structure, allowing for the unambiguous identification of the main component and any structurally related impurities.[6]

Experimental Protocol: Acquiring High-Quality NMR Data

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial to avoid exchange of the benzylic protons.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for assigning the protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.

Spectral Interpretation and Impurity Characterization

Expected ¹H NMR Spectrum of this compound:

-

Aromatic Region (δ 7.5-9.0 ppm): Three distinct signals corresponding to the three protons on the pyridine ring. The coupling pattern (doublets and a doublet of doublets) will be characteristic of the substitution pattern.

-

Benzylic Region (δ 4.5-5.0 ppm): A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).

-

Acidic Proton: A broad signal for the hydrobromide proton, which may be exchangeable with residual water in the solvent.

Using NMR to Identify Impurities:

-

Starting Material (2-methyl-5-chloropyridine): The presence of a singlet around δ 2.5 ppm corresponding to the methyl group (-CH₃) would indicate the presence of this impurity.

-

Over-brominated Species (2-(Dibromomethyl)-5-chloropyridine): A singlet in the region of δ 6.5-7.0 ppm corresponding to the -CHBr₂ proton would be indicative of this impurity.

-

Other Impurities: The presence of unexpected signals in the ¹H or ¹³C NMR spectra would suggest the presence of other impurities, which can be characterized using 2D NMR techniques to elucidate their structures.

The Integrated Approach: Combining HPLC, MS, and NMR for Unambiguous Impurity Identification

A truly robust purity analysis workflow relies on the synergistic use of multiple analytical techniques. The following diagram illustrates a logical workflow for the identification and characterization of impurities in this compound.

Caption: Integrated workflow for purity analysis.

The Role of Mass Spectrometry (MS)

When an unknown impurity is detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. By coupling the separation power of HPLC with the mass-analyzing capabilities of MS, we can obtain the molecular weight of the impurity. The fragmentation pattern observed in the mass spectrum can provide valuable structural clues. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool.[8][9]

Forced Degradation Studies: Ensuring Method Specificity

A crucial aspect of method validation, particularly for regulatory submissions, is demonstrating that the analytical method is "stability-indicating." This means the method can accurately measure the analyte of interest in the presence of its degradation products.[10][11] Forced degradation studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.

The "Why": The Importance of Stress Testing

By analyzing the stressed samples with the developed HPLC method, we can ensure that any degradation products are well-separated from the main peak and from each other. This provides confidence that the method can accurately quantify the purity of the compound even if it degrades over time during storage.[11]

Experimental Protocol: A Standard Approach to Forced Degradation

| Stress Condition | Typical Protocol |

| Acidic | Reflux the sample in 0.1 M HCl at 60 °C for 24 hours. |

| Basic | Reflux the sample in 0.1 M NaOH at 60 °C for 24 hours. |

| Oxidative | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal | Expose the solid sample to 105 °C for 48 hours. |

| Photolytic | Expose the solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber. |

A control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.[11] The resulting chromatograms are then examined for the appearance of new peaks and to ensure the main peak remains spectrally pure (as determined by a PDA detector).

Conclusion: A Holistic Approach to Purity Assurance

The purity analysis of this compound is a multifaceted process that requires a combination of orthogonal analytical techniques. A well-validated HPLC method provides the foundation for quantitative purity assessment, while NMR and MS are indispensable for the structural elucidation of unknown impurities. Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods, a critical requirement in the pharmaceutical industry. By adopting the integrated and scientifically-driven approach outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the overall success and safety of their research and development endeavors.

References

- 1. anaxlab.com [anaxlab.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. veeprho.com [veeprho.com]

- 7. toref-standards.com [toref-standards.com]

- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmtech.com [pharmtech.com]

- 11. biomedres.us [biomedres.us]

A Technical Guide to 2-(Bromomethyl)-5-chloropyridine hydrobromide: Sourcing, Quality Control, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(bromomethyl)-5-chloropyridine hydrobromide, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical information on commercial sourcing, quality control, safe handling, and practical application, designed to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

This compound (CAS No. 1646152-49-9) is a halogenated pyridine derivative that serves as a highly versatile electrophile in organic synthesis. Its structure, featuring a reactive bromomethyl group, makes it an excellent substrate for introducing the 5-chloropyridin-2-ylmethyl moiety into a target molecule. This particular structural motif is prevalent in a range of biologically active compounds. The pyridine ring is a common feature in pharmaceuticals, with over 43% of small molecule drugs approved by the FDA in 2020 containing such a heterocycle.[1]

The strategic importance of intermediates like this compound lies in their ability to serve as foundational scaffolds for complex molecular architectures. The purity and reliable sourcing of these starting materials are paramount, as they directly influence reaction reproducibility, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

Commercial Sourcing and Availability

A reliable supply chain for critical reagents is the bedrock of any research and development program. Several reputable chemical suppliers offer this compound, typically for research and development purposes only. When selecting a supplier, it is crucial to consider not only price but also purity specifications, availability of analytical data (e.g., Certificate of Analysis), and packaging sizes.

Below is a comparative table of prominent commercial suppliers. Note that availability and product codes are subject to change, and direct verification with the supplier is recommended.

| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 2-(BROMOMETHYL)-5-CHLOROPYRIDINE HBR | 1646152-49-9 | 95% | Custom |

| Fisher Scientific | Enovation Chemicals LLC 2-(Bromomethyl)-5-chloropyridine HBr salt | 1646152-49-9 | 97% | 1g |

| AK Scientific, Inc. | This compound | 1646152-49-9 | 95% | Custom |

| Anax Laboratories | This compound | 1646152-49-9 | >98% | Custom |

| BLD Pharm | This compound | 1646152-49-9 | Custom | Custom |

| Aladdin | This compound | 1646152-49-9 | Custom | 50mg, 250mg, 1g |

Quality Control and Analytical Verification

Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. For pharmaceutical intermediates, regulatory bodies and industry standards mandate stringent quality control.[4] The primary analytical techniques for verifying the quality of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HPLC/GC: These chromatographic techniques are essential for determining the purity of the compound. A high-purity sample should exhibit a single major peak with minimal secondary peaks corresponding to impurities.

-

NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the methylene (-CH2-) protons of the bromomethyl group.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

A typical quality control workflow for a pharmaceutical intermediate is a multi-step process ensuring that the material meets all required specifications before use in synthesis.

Caption: Quality control workflow for incoming intermediates.

Safe Handling, Storage, and Disposal

This compound is a reactive alkylating agent and requires careful handling to avoid exposure. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[5]

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Transport chemicals in appropriate, leak-proof secondary containers.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Designate a specific storage area for reactive chemicals.

-

Do not store with acids or other reactive compounds.[7]

Disposal:

-

Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed waste disposal company.

Application in Synthesis: Nucleophilic Substitution (SN2)

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is electron-deficient and highly susceptible to attack by nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Mechanism Explained

The SN2 reaction is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (in this case, the bromide ion).[5][8] This "backside attack" leads to an inversion of stereochemistry if the carbon is a chiral center.[9] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[5]

Caption: The concerted SN2 reaction mechanism.

Field-Proven Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a representative procedure for the N-alkylation of a primary amine using this compound. This type of reaction is a common step in the synthesis of pharmaceutical intermediates.

Objective: To synthesize N-((5-chloropyridin-2-yl)methyl)benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Experimental Workflow:

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 2.87 g, 10 mmol, 1.0 eq) and anhydrous acetonitrile (50 mL).

-

Begin stirring to form a suspension.

-

Add benzylamine (e.g., 1.20 mL, 11 mmol, 1.1 eq) to the suspension.

-

Add potassium carbonate (e.g., 3.45 g, 25 mmol, 2.5 eq). The base is crucial to neutralize the hydrobromide salt and the HBr generated during the reaction.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle.

-

Maintain reflux with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates reaction completion.

-

-

Aqueous Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any remaining acidic species, followed by brine (1 x 25 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

-

Analysis:

-

Characterize the purified product by 1H NMR, 13C NMR, and MS to confirm its identity and purity.

-

Calculate the final yield of the reaction.

-

This self-validating protocol includes clear steps for reaction monitoring (TLC) and final product verification (spectroscopic analysis), ensuring the integrity of the experimental outcome.

Conclusion

This compound is a valuable and reactive intermediate for pharmaceutical research and development. A thorough understanding of its sourcing, quality control requirements, safe handling procedures, and reaction mechanisms is essential for its effective and safe utilization. By adhering to rigorous analytical verification and established synthetic protocols, researchers can confidently employ this building block to construct novel molecular entities on the path to new therapeutic discoveries.

References

- 1. CN101693712A - Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine - Google Patents [patents.google.com]

- 2. Khan Academy [khanacademy.org]

- 3. nbinno.com [nbinno.com]

- 4. productcomplianceinstitute.com [productcomplianceinstitute.com]

- 5. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. nbinno.com [nbinno.com]

- 7. docsity.com [docsity.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-(Bromomethyl)-5-chloropyridine Hydrobromide

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic incorporation of pyridyl scaffolds is a cornerstone of molecular design. Pyridine derivatives are integral to a vast array of biologically active compounds and functional materials. Among the diverse range of functionalized pyridines, 2-(Bromomethyl)-5-chloropyridine hydrobromide has emerged as a highly valuable and reactive building block. Its utility stems from the presence of two key reactive sites: a readily displaceable bromomethyl group at the 2-position and a chlorine atom at the 5-position, which can participate in various cross-coupling reactions. The hydrobromide salt form enhances the stability and handling of this otherwise reactive electrophile.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offers validated protocols for a range of transformations, and provides insights into the characterization of the resulting novel compounds. Our objective is to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.

Chemical Profile and Reactivity

This compound is a white to off-white crystalline solid. The key to its synthetic versatility lies in the differential reactivity of its functional groups.

-

The Bromomethyl Group: The primary benzylic-like bromide is highly susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine ring further activates this position, making it an excellent electrophile for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The hydrobromide salt form often requires neutralization in situ or the use of a base to free the reactive bromomethylpyridine for subsequent reactions.

-

The Chloro Group: The chlorine atom at the 5-position is less reactive towards classical nucleophilic aromatic substitution. However, it serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of diverse aryl, alkynyl, and vinyl groups, significantly expanding the accessible chemical space.

The strategic, sequential functionalization of these two positions allows for the construction of complex molecular architectures from a single, readily available starting material.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Synthetic Applications and Protocols

The following sections provide detailed, step-by-step protocols for key synthetic transformations using this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

N-Alkylation Reactions: Synthesis of Novel Amines

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of 2-((substituted-amino)methyl)-5-chloropyridines. These compounds are prevalent in pharmacologically active molecules, including analogs of the non-nucleoside reverse transcriptase inhibitor, nevirapine.

Caption: General workflow for the N-alkylation of amines.

This protocol describes the synthesis of 5-chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine.

Materials:

-

This compound

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-methylpiperazine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Add this compound (1.0 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure product.

Expected Results and Characterization:

The product, 5-chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine, is typically an oil or a low-melting solid.

-

¹H NMR (CDCl₃): δ (ppm) ~8.4 (s, 1H, pyridyl-H6), ~7.6 (d, 1H, pyridyl-H4), ~7.4 (d, 1H, pyridyl-H3), ~3.6 (s, 2H, CH₂), ~2.5 (br s, 8H, piperazinyl-H), ~2.3 (s, 3H, N-CH₃).

-

Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₁₆ClN₃ [M+H]⁺, found m/z.

O-Alkylation Reactions: Synthesis of Novel Ethers

The Williamson ether synthesis using this compound and various phenols or alcohols provides access to a range of 2-((substituted-oxy)methyl)-5-chloropyridines.

This protocol details the synthesis of 5-chloro-2-((4-methoxyphenoxy)methyl)pyridine.

Materials:

-

This compound

-

4-Methoxyphenol

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

To a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous acetonitrile, add cesium carbonate (2.0 equivalents).

-

Add this compound (1.0 equivalent) and stir the mixture at 60 °C for 8-12 hours.

-

Monitor the reaction by TLC. Once complete, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Results and Characterization:

The product is typically a white solid.

-

¹H NMR (CDCl₃): δ (ppm) ~8.5 (s, 1H, pyridyl-H6), ~7.7 (d, 1H, pyridyl-H4), ~7.5 (d, 1H, pyridyl-H3), ~6.9 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.2 (s, 2H, OCH₂), ~3.8 (s, 3H, OCH₃).

-

Mass Spectrometry (ESI+): Calculated m/z for C₁₃H₁₂ClNO₂ [M+H]⁺, found m/z.

S-Alkylation Reactions: Synthesis of Novel Thioethers

The reaction with thiols provides a straightforward route to 2-((substituted-thio)methyl)-5-chloropyridines.

This protocol describes the synthesis of 5-chloro-2-((benzylthio)methyl)pyridine.

Materials:

-

This compound

-

Benzyl mercaptan

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzyl mercaptan (1.1 equivalents) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Results and Characterization:

The product is typically a colorless oil.

-

¹H NMR (CDCl₃): δ (ppm) ~8.4 (s, 1H, pyridyl-H6), ~7.6 (d, 1H, pyridyl-H4), ~7.3-7.2 (m, 6H, Ar-H and pyridyl-H3), ~3.8 (s, 2H, SCH₂-pyridyl), ~3.7 (s, 2H, Ph-CH₂S).

-

Mass Spectrometry (ESI+): Calculated m/z for C₁₃H₁₂ClNS [M+H]⁺, found m/z.

C-C Bond Forming Reactions: Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the 5-position of the pyridine ring can be functionalized via various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkynyl moieties.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines the synthesis of 2-((4-methylpiperazin-1-yl)methyl)-5-phenylpyridine.

Materials:

-

5-Chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine (from Protocol 1)

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

Procedure:

-

In a reaction vessel, combine 5-chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine (1.0 equivalent), phenylboronic acid (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add toluene and 2M aqueous sodium carbonate solution.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.

-

Cool the reaction to room temperature and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel.

Expected Results and Characterization:

-

¹H NMR (CDCl₃): δ (ppm) ~8.7 (s, 1H, pyridyl-H6), ~7.8 (d, 1H, pyridyl-H4), ~7.6-7.3 (m, 6H, Ar-H and pyridyl-H3), ~3.7 (s, 2H, CH₂), ~2.6 (br s, 8H, piperazinyl-H), ~2.3 (s, 3H, N-CH₃).

-

Mass Spectrometry (ESI+): Calculated m/z for C₁₇H₂₁N₃ [M+H]⁺, found m/z.

Data Summary

| Protocol | Reaction Type | Starting Material | Product | Typical Yield Range |

| 1 | N-Alkylation | 1-Methylpiperazine | 5-Chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine | 70-90% |

| 2 | O-Alkylation | 4-Methoxyphenol | 5-Chloro-2-((4-methoxyphenoxy)methyl)pyridine | 65-85% |

| 3 | S-Alkylation | Benzyl mercaptan | 5-Chloro-2-((benzylthio)methyl)pyridine | 75-95% |

| 4 | Suzuki Coupling | 5-Chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine | 2-((4-Methylpiperazin-1-yl)methyl)-5-phenylpyridine | 60-80% |

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of novel pyridine-containing compounds. Its dual reactivity allows for sequential functionalization through nucleophilic substitution at the bromomethyl group and palladium-catalyzed cross-coupling at the chloro position. The protocols provided herein serve as a robust starting point for researchers to explore the vast synthetic potential of this building block in their drug discovery and materials science programs. Careful consideration of reaction conditions and appropriate analytical characterization will ensure the successful synthesis and validation of new chemical entities.

Application Notes & Protocols: Strategic N-Alkylation of Primary Amines with 2-(Bromomethyl)-5-chloropyridine Hydrobromide

Introduction: The Strategic Value of 2-Aminomethyl-5-chloropyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 2-((alkylamino)methyl)-5-chloropyridine motif is a highly sought-after building block in drug discovery. Its structural features—a basic nitrogen atom, a flexible linker, and a halogenated aromatic ring—provide multiple points for molecular interaction and further chemical modification. These compounds are pivotal intermediates in the synthesis of molecules with diverse biological activities, ranging from anti-inflammatory agents to potential therapeutics for neurological disorders.[2][3]

The reaction of 2-(bromomethyl)-5-chloropyridine hydrobromide with primary amines is a fundamental and efficient method for constructing this valuable scaffold. This application note provides an in-depth analysis of the reaction mechanism, a detailed and validated experimental protocol, and key insights for optimization and troubleshooting, tailored for researchers and professionals in pharmaceutical and chemical development.

Reaction Mechanism and Scientific Rationale

The N-alkylation of a primary amine with 2-(bromomethyl)-5-chloropyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Understanding the nuances of this reaction is critical for achieving high yields and purity.

2.1 The SN2 Pathway The carbon of the bromomethyl group is electrophilic and is attached to a pyridine ring, making it analogous to a benzylic halide. This "benzylic-like" position enhances its reactivity towards SN2 displacement because the transition state is stabilized by the adjacent π-system of the pyridine ring.[6] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. The reaction involves a backside attack by the amine on the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

2.2 The Critical Role of the Base The starting material, this compound, is an acid salt. In the reaction medium, it exists as the pyridinium bromide. Furthermore, the primary amine reactant is basic. When mixed, an acid-base reaction occurs, protonating the primary amine and rendering it non-nucleophilic.

R-NH₂ + Py-CH₂Br·HBr ⇌ R-NH₃⁺ + Py-CH₂Br + Br⁻

To initiate the desired SN2 reaction, a non-nucleophilic external base must be added. The base serves two essential purposes:

-

Neutralize the Hydrobromide Salt: It neutralizes the 'HBr' portion of the starting material.

-

Liberate the Free Amine: It ensures a sufficient concentration of the deprotonated, nucleophilic primary amine is available to react.

Therefore, a minimum of two equivalents of the external base is stoichiometrically required for the reaction to proceed to completion. The choice of base is critical; sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are preferred to avoid competing SN2 reactions with the base itself.[7]

2.3 The Challenge of Over-Alkylation A common side reaction is the subsequent alkylation of the desired secondary amine product, leading to the formation of a tertiary amine.[5]

Product (Secondary Amine) + Py-CH₂Br → Tertiary Amine

The secondary amine product is often more nucleophilic than the starting primary amine, making this a significant challenge. Control of this side reaction is paramount and can be achieved by:

-

Slow Addition: Adding the this compound solution slowly to a solution of the primary amine and base.

-

Stoichiometry: Using a slight excess of the primary amine.

-

Temperature Control: Running the reaction at the lowest effective temperature (e.g., starting at 0 °C or room temperature).[8]

Detailed Experimental Protocol

This protocol provides a general method for the reaction on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

3.1 Materials and Equipment

-

Reagents: this compound, primary amine of choice, diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, standard glassware for work-up, rotary evaporator, silica gel for column chromatography.

3.2 Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 mmol, 1.1 eq.) and anhydrous DMF (5 mL). Add diisopropylethylamine (DIPEA) (0.38 mL, 2.2 mmol, 2.2 eq.). Stir the solution at room temperature for 5 minutes.

-

Reagent Addition: In a separate vial, dissolve this compound (286 mg, 1.0 mmol, 1.0 eq.) in a minimum amount of anhydrous DMF (~2 mL). Cool the reaction flask to 0 °C using an ice bath. Add the solution of the bromopyridine dropwise to the stirring amine/base mixture over 10-15 minutes.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-(bromomethyl)-5-chloropyridine starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (25 mL).

-

Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired secondary amine.

Optimization and Substrate Considerations

The success and efficiency of this N-alkylation can be fine-tuned by adjusting several key parameters.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Base | DIPEA, Triethylamine (TEA), K₂CO₃ | DIPEA is often the base of choice due to its strong basicity and high steric hindrance, which prevents it from acting as a nucleophile. TEA is a cost-effective alternative but can sometimes lead to quaternary ammonium salt formation with the electrophile.[9] An inorganic base like K₂CO₃ can be used in polar solvents like DMF or Acetonitrile, which can simplify work-up as it can be filtered off.[8] |

| Solvent | DMF, Acetonitrile (MeCN), THF | DMF and MeCN are excellent choices as they are polar aprotic solvents that can dissolve the reagents and facilitate the SN2 mechanism without interfering. THF is another viable option, although solubility of the hydrobromide salt may be lower. |

| Temperature | 0 °C to 60 °C | The reaction is often initiated at 0 °C during the addition of the electrophile to control any potential exotherm and minimize immediate side reactions. It is typically run at room temperature (20-25 °C) .[9] For less reactive primary amines, gentle heating (40-60 °C ) may be required to drive the reaction to completion.[8] |

| Stoichiometry | 1.0 - 1.2 eq. of Amine | Using a slight excess of the primary amine (1.1-1.2 equivalents) can help to outcompete the secondary amine product from reacting further, thus minimizing over-alkylation. |

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient base. 2. Inactive primary amine. 3. Low reaction temperature. | 1. Ensure at least 2.2 equivalents of base are used. 2. Check the purity of the amine. 3. Increase the reaction temperature gently (e.g., to 40 °C) and monitor. |

| Significant Over-alkylation | 1. Reaction temperature too high. 2. Electrophile added too quickly. 3. High concentration. | 1. Run the reaction at a lower temperature. 2. Add the electrophile solution dropwise at 0 °C. 3. Use a more dilute solution. |

| Difficult Purification | 1. Unreacted starting materials. 2. Emulsion during work-up. | 1. Ensure the reaction has gone to completion via TLC/LC-MS before work-up. 2. Add more brine during the wash step to break the emulsion. |

Conclusion